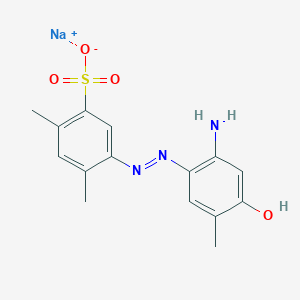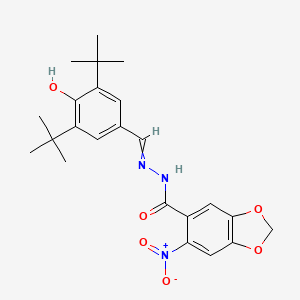
VTP-766
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
VTP-766 is a potent orally active and selective liver X receptor beta (LXRbeta) agonist targeted for the treatment of atopic dermatitis and acute coronary syndrome. This compound has LXRbeta IC50 = 3 nM, LXRalpha IC50 = 81 nM, respectively. This compound was also active in cellular assays (EC50 = 4.5 nM in THP1 cells) and had moderate stability (CYP2C9 approximately 700 nM). This compound was also active in vivo in cynomolgus monkeys at a dose range of 1 to 10 mg/kg
Scientific Research Applications
Impact of Fuel Cell and Storage System Improvement
- Study Overview: Research by the U.S. Department of Energy's Vehicle Technologies Program (VTP) focuses on energy-efficient and environmentally friendly transportation technologies. The study uses Autonomie, a vehicle simulation tool, to evaluate advanced fuel cell and hydrogen storage systems for midsize cars, considering advancements in the rest of the powertrain.
- Key Findings: The research quantifies the fuel displacement and costs of advanced hydrogen storage and fuel cell systems, helping in developing more efficient transportation technologies (Namdoo Kim et al., 2016).
Androgen Deprivation Therapy and VTP
- Study Overview: This study explores the combination of androgen deprivation therapy (ADT) with VTP in treating prostate cancer. Transcriptome analysis of VTP-treated tumors was used to identify a candidate pathway for combination therapy.
- Key Findings: The combination of ADT and VTP significantly inhibited tumor growth, suggesting an improved approach for treating locally advanced prostate cancer (Kwanghee Kim et al., 2018).
Comet: A VOEvent Broker
- Study Overview: This study describes the design and implementation of Comet, a freely available, open-source implementation of the VTP system, which is crucial for disseminating information about transient celestial events.
- Key Findings: The study explores the performance characteristics of VTP and suggests enhancements to better meet the needs of future survey projects (J. Swinbank, 2014).
Systemic Antitumor Protection by VTP
- Study Overview: Investigates the immune response induced by VTP, which is used for eradicating solid tumors, using a photosensitizer.
- Key Findings: The study found that a functional immune system is crucial for successful VTP, and it induces long-lasting systemic antitumor immunity involving both cellular and humoral components (D. Preise et al., 2008).
properties
Molecular Formula |
C28H42ClF3N4O7 |
|---|---|
SMILES |
Unknown |
Appearance |
Solid powder |
synonyms |
VTP-766; VTP 766; VTP766.; Unknown |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





